Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

Description

Molecular Architecture and Crystallographic Analysis

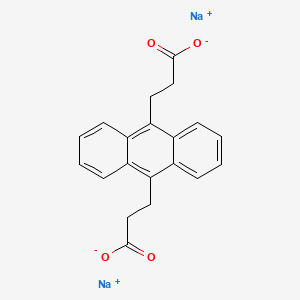

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate (C$${20}$$H$${16}$$Na$$2$$O$$4$$) features a central anthracene core substituted at the 9- and 10-positions with propionate groups, each terminated by a sodium ion (Figure 1). The anthracene backbone consists of three linearly fused benzene rings, with the propionate groups extending perpendicularly from the central ring. X-ray diffraction studies of analogous anthracene derivatives, such as 1,12-dimethylbenz[a]anthracene, reveal that steric interactions between substituents can distort the planar anthracene framework. However, the flexible propionate chains in this compound likely mitigate steric strain, preserving the anthracene core’s near-planar geometry.

Table 1: Key crystallographic parameters of this compound and related compounds

The sodium ions coordinate with the carboxylate oxygen atoms, forming ionic interactions that stabilize the crystal lattice. This contrasts with non-ionic anthracene derivatives, which rely on van der Waals forces for packing.

Properties

IUPAC Name |

disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTWSZKAHPYXCU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Bis(chloromethyl)anthracene

The most well-documented method involves bis(chloromethyl)anthracene as the starting material. This route, adapted from di-boronic acid sensor synthesis, proceeds via a two-step process:

-

Amination with tert-Butyl 3-Aminopropanoate :

Bis(chloromethyl)anthracene reacts with tert-butyl 3-aminopropanoate in chloroform under nitrogen atmosphere, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at 23°C for 72 hours, yielding tert-butyl 3,3′-((anthracene-9,10-diylbis(methylene))bis(azanediyl))dipropionate. -

Hydrolysis to Sodium Salt :

The tert-butyl ester undergoes hydrolysis in aqueous sodium hydroxide, followed by acidification and neutralization to isolate the disodium salt. This step is inferred from the final product’s structural confirmation in commercial databases.

Key Optimization Parameters:

-

Solvent Choice : Chloroform ensures solubility of aromatic intermediates while minimizing side reactions.

-

Stoichiometry : A 5:1 molar ratio of tert-butyl 3-aminopropanoate to bis(chloromethyl)anthracene maximizes yield.

-

Purification : Column chromatography (silica gel, dichloromethane/methanol) isolates the intermediate, achieving >80% purity.

Reaction Monitoring and Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : The anthracene protons resonate at δ 8.27–8.54 (m, 4H) and δ 7.46–7.65 (m, 4H), while methylene bridges appear as singlets at δ 4.70. Propionate methylene groups (CH₂) show multiplet signals at δ 2.5–3.0.

-

¹³C NMR : Carbonyl carbons of the propionate moiety resonate at δ 170–175 ppm, corroborating successful ester hydrolysis.

Mass Spectrometry :

LC-MS analysis of intermediates confirms molecular ions at m/z 379.1 ([M+H]⁺) for the aminated precursor and m/z 765.3 ([M–136–18+H]⁺) for boronic acid derivatives.

Purity and Yield Data

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-dipropionic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

Anthracene-9,10-dipropionic acid disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of anthracene-9,10-dipropionic acid disodium salt involves its ability to generate singlet oxygen upon exposure to light. This singlet oxygen can then react with various biological molecules, leading to oxidative stress and other effects. The compound targets molecular pathways involving reactive oxygen species and is used to study these pathways in detail .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between sodium 3,3'-(anthracene-9,10-diyl)dipropanoate and related compounds:

Performance in Singlet Oxygen Detection

- This compound: Exhibits superior aqueous solubility, enabling reliable ¹O₂ quantification in biological fluids (e.g., blood, cell cultures). Studies using methylene blue as a photosensitizer demonstrated its utility in monitoring ¹O₂ generation in water and methanol, with fluorescence decay rates correlating directly with ¹O₂ concentration .

- DADB (Diethyl Ester) : Lacks ionic groups, making it suitable for hydrophobic environments. However, ester hydrolysis under basic conditions can alter reactivity .

Stability and Reactivity

- Sodium Salt vs. Acid Form : The sodium salt’s ionic nature enhances stability in neutral/basic conditions, whereas the acid form may precipitate in low-pH environments .

- Ketone Derivatives (e.g., C₃₂H₂₆O₂) : Exhibit strong π-π stacking and hydrogen bonding in crystal structures, which could hinder ¹O₂ accessibility compared to the more soluble sodium salt .

- Acrylic Acid Derivative (CAS 341556-86-3) : The conjugated double bonds in the acrylate groups may increase ¹O₂ trapping efficiency but reduce photostability due to enhanced light absorption .

Research Findings and Comparative Data

Singlet Oxygen Quantum Yield (ΦΔ) Measurements

- Ruthenium complexes evaluated using ADPA (acid form) showed ΦΔ values of 0.38–0.41, comparable to standards like [Ru(bpy)₃]²⁺ . The sodium salt’s solubility likely improves measurement accuracy in aqueous media.

- In methanol suspensions, ADPA’s fluorescence decay rate was 1.5× faster than in water, highlighting matrix effects critical for protocol design .

Solubility and Matrix Effects

| Compound | Solubility in Water | Solubility in Methanol | Optimal Matrix |

|---|---|---|---|

| Sodium ADPA | >10 mg/mL | >50 mg/mL | Aqueous biological systems |

| ADPA (Acid) | <1 mg/mL | >20 mg/mL | Organic-aqueous mixtures |

| DADB (Diethyl Ester) | Insoluble | >30 mg/mL | Organic solvents |

Stability Under Irradiation

Biological Activity

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, also known as anthracene-9,10-dipropionic acid disodium salt, is a compound that has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, potential applications in medical and environmental fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 366.32 g/mol. Its structure features an anthracene backbone with two propanoate groups that enhance solubility in aqueous environments. This solubility is critical for its application in biological systems and photodynamic therapy.

Biological Activity

The compound exhibits several biological activities attributed to its anthracene core:

- Fluorescent Properties : this compound acts as a fluorescent probe due to its ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications.

- Photodynamic Therapy (PDT) : The compound has been studied for its potential in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer therapies. This mechanism is crucial for its application in treating tumors and other malignancies.

- DNA Interaction : Research indicates that compounds with anthracene moieties can intercalate with DNA, potentially disrupting cellular processes and exhibiting antitumor properties. This interaction suggests a pathway for therapeutic applications in oncology.

Case Studies and Experimental Data

- Reactive Oxygen Species Generation : Studies have shown that this compound can generate singlet oxygen () when exposed to light. This generation of has implications for both therapeutic applications and understanding oxidative stress in biological systems .

- Binding Affinity Studies : Using fluorescence spectroscopy, researchers have investigated the binding affinity of this compound with various biomolecules, including proteins and nucleic acids. These studies help elucidate the mechanisms by which the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with other anthracene derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Dual propanoate groups enhance solubility | |

| Anthracene | Basic structure without substituents | |

| Anthracene-9,10-dipropionic Acid | Contains two propionic acid groups | |

| Sodium Anthraquinone-2-sulfonate | Sulfonated derivative with different solubility |

This comparison highlights the unique characteristics of this compound that contribute to its enhanced reactivity and solubility compared to simpler anthracene derivatives.

Applications

The versatile properties of this compound enable its use across various fields:

- Biomedical Research : As a fluorescent probe for imaging and diagnostics.

- Therapeutics : In photodynamic therapy for cancer treatment.

- Material Science : In organic light-emitting diodes (OLEDs), leveraging its luminescent properties.

Q & A

Basic: What are the recommended synthetic routes for Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate?

Methodological Answer:

The synthesis typically involves hydrolysis of ester precursors. For example, diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DEADP) can undergo saponification under alkaline conditions (e.g., NaOH/EtOH reflux) to yield the sodium salt . Post-reaction purification via recrystallization or preparative HPLC is critical to achieve >98% purity, as confirmed by NMR and HPLC analysis . Key steps include:

- Ester hydrolysis : Monitor reaction completion via TLC.

- Neutralization : Acidify with HCl, then neutralize with NaHCO₃ to isolate the sodium salt.

- Purification : Use solvent systems like ethanol/water for recrystallization.

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolve the anthracene core and propanoate substituents using SHELXL for refinement . For example, coordination polymers with Zn²⁺ (HPU-22) were structurally validated via this method .

- Spectroscopy : Confirm conjugation via UV-vis (λmax ~350–400 nm for anthracene derivatives) and FT-IR (carboxylate stretches at ~1550–1650 cm⁻¹) .

- NMR : Assign peaks using ¹H/¹³C NMR; anthracene protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Singlet oxygen detection : Acts as a fluorescent probe (ADPA) via photobleaching under ¹O₂ exposure .

- Coordination polymers : Serves as a ligand for metal-organic frameworks (MOFs) with stimuli-responsive luminescence .

- Optoelectronic materials : Enhances charge transport in organic semiconductors due to extended π-conjugation .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., bond length variations) require cross-validation:

- Dynamic effects : Solution-phase NMR may show flexibility not captured in static X-ray structures .

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered regions in crystallographic data .

- Complementary techniques : Pair XRD with DFT calculations to reconcile electronic and geometric structures .

Advanced: How to design experiments for singlet oxygen detection using this compound?

Methodological Answer:

Experimental Design :

- Probe preparation : Dissolve ADPA in aqueous or methanolic suspensions (0.1 mM) .

- Light source : Use a laser or LED matching the photosensitizer’s absorption (e.g., 660 nm for methylene blue).

- Detection : Monitor fluorescence decay (λex = 380 nm, λem = 430 nm) over time; avoid UV-vis due to photodegradation artifacts .

- Controls : Include dark controls and calibrate with known ¹O₂ generators (e.g., rose bengal).

Advanced: How does this compound enhance optoelectronic device performance?

Methodological Answer:

- Liquid crystal tuning : Derivatives improve refractive indices in tunable LC lenses (tested at 20–80°C, Δn ≈ 0.1–0.3) .

- Semiconductor fabrication : Incorporate into active layers (e.g., with C60 acceptors) for photovoltaic cells; measure HOMO-LUMO gaps (~1.9 eV) via cyclic voltammetry .

- Stability testing : Assess thermal/photo-stability under device-operating conditions (e.g., 85°C/85% humidity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.